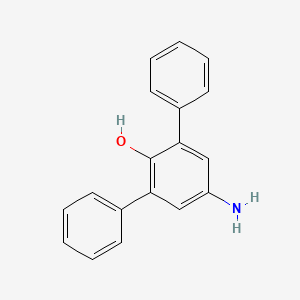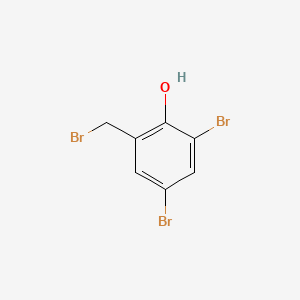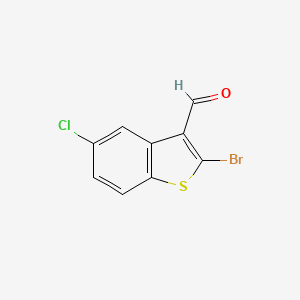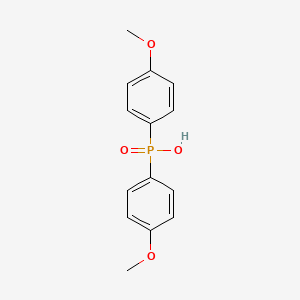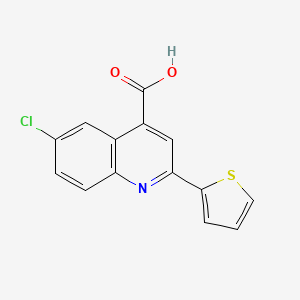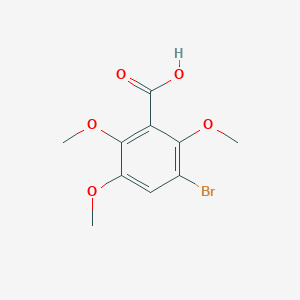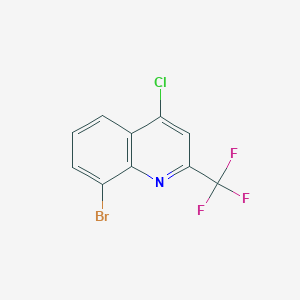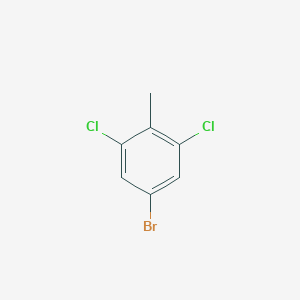
5-Bromo-1,3-dichloro-2-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene and related bromo- and chloro-substituted benzenes can be achieved through various synthetic routes. Efficient methods for accessing synthetically valuable dibromobenzenes have been developed, involving regioselective bromination, ortho-metalation, and halogen/metal permutations, which can be applicable to synthesizing compounds like 5-Bromo-1,3-dichloro-2-methylbenzene (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted benzenes, including compounds with similar substitution patterns to 5-Bromo-1,3-dichloro-2-methylbenzene, has been extensively studied through X-ray diffraction. These analyses reveal intricate details of Br···Br, C–H···Br, and C–Br···π interactions, contributing to the understanding of their molecular conformations and packing motifs in the solid state (Jones, Kuś, & Dix, 2012).
Scientific Research Applications
5-Bromo-1,3-dichloro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2 . Here are some additional applications and details:
-
Chemical Synthesis
- This compound is often used as an intermediate in the synthesis of other chemicals . It can be used in the production of pharmaceuticals, agrochemicals, and fragrances .
- The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, this compound would be reacted with other chemicals under controlled conditions to form new compounds .
- The outcomes of these reactions would also depend on the specific reaction conditions and the other chemicals involved .
-
Material Science
- In the field of material science, this compound could potentially be used in the synthesis of new materials .
- The specific methods of application would depend on the type of material being synthesized .
- The outcomes of these applications could include the creation of new materials with unique properties .
-
Analytical Studies
- This compound could potentially be used in analytical studies, such as spectroscopy .
- The methods of application would involve using this compound as a standard or reference in analytical techniques .
- The outcomes of these studies could include new insights into the properties of this compound or the techniques used to analyze it .
5-Bromo-1,3-dichloro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2 . Here are some additional applications and details:
-
Chemical Synthesis
- This compound is often used as an intermediate in the synthesis of other chemicals . It can be used in the production of pharmaceuticals, agrochemicals, and fragrances .
- The specific methods of application or experimental procedures can vary greatly depending on the desired end product. Typically, this compound would be reacted with other chemicals under controlled conditions to form new compounds .
- The outcomes of these reactions would also depend on the specific reaction conditions and the other chemicals involved .
-
Material Science
- In the field of material science, this compound could potentially be used in the synthesis of new materials .
- The specific methods of application would depend on the type of material being synthesized .
- The outcomes of these applications could include the creation of new materials with unique properties .
-
Analytical Studies
- This compound could potentially be used in analytical studies, such as spectroscopy .
- The methods of application would involve using this compound as a standard or reference in analytical techniques .
- The outcomes of these studies could include new insights into the properties of this compound or the techniques used to analyze it .
Safety And Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-methylbenzene | |
CAS RN |
204930-37-0 | |
| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


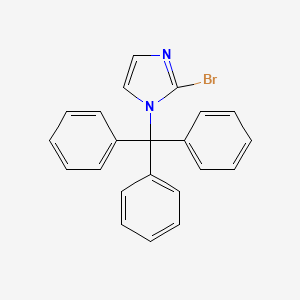
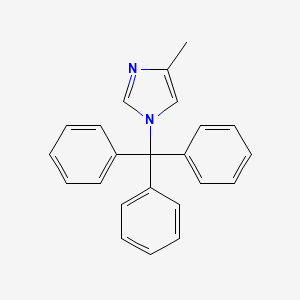
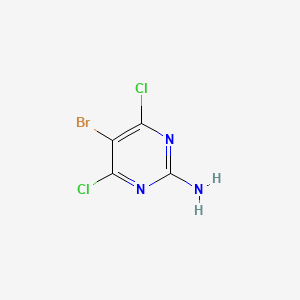
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
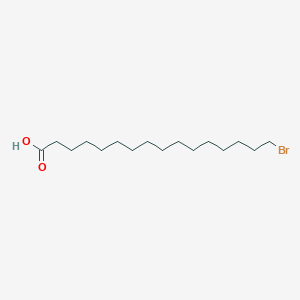
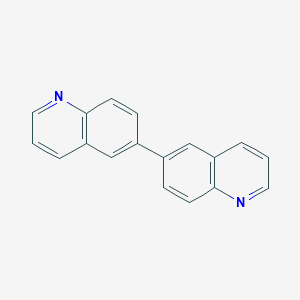
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
